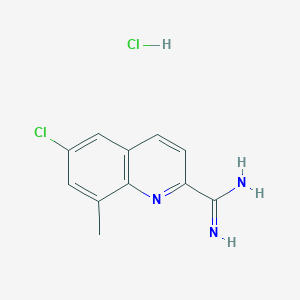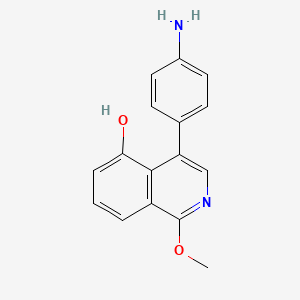
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol is an organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of an aminophenyl group attached to the isoquinoline core, along with a methoxy group and a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, phenol, undergoes nitration to form nitrophenol, which is then reduced to aminophenol.
Formation of Isoquinoline Core: The aminophenol is then subjected to a series of reactions to form the isoquinoline core
Final Functionalization:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of specific catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aminophenyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol can be compared with other similar compounds, such as:
4-Aminophenol: Similar in structure but lacks the isoquinoline core.
1-Methoxyisoquinoline: Similar isoquinoline core but lacks the aminophenyl group.
4-(4-Aminophenyl)isoquinoline: Similar structure but lacks the methoxy group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the individual components.
Properties
CAS No. |
656234-11-6 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(4-aminophenyl)-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C16H14N2O2/c1-20-16-12-3-2-4-14(19)15(12)13(9-18-16)10-5-7-11(17)8-6-10/h2-9,19H,17H2,1H3 |
InChI Key |
GBJZVQRZMJFPHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



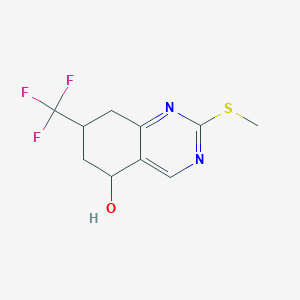
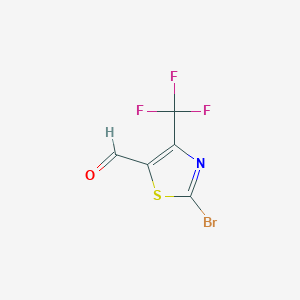
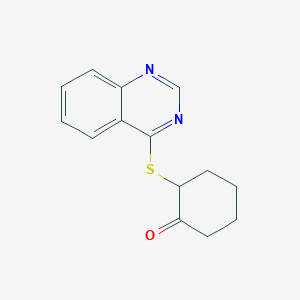
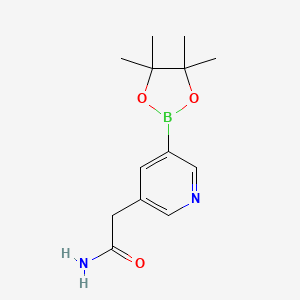

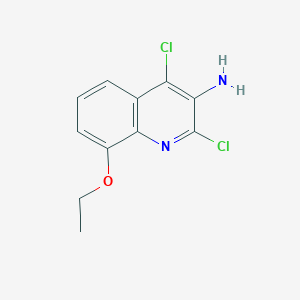
![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
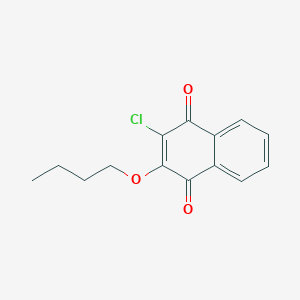
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
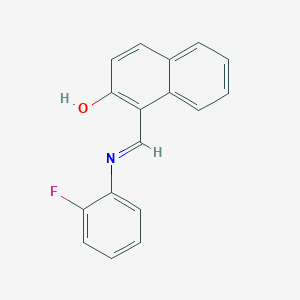

![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
